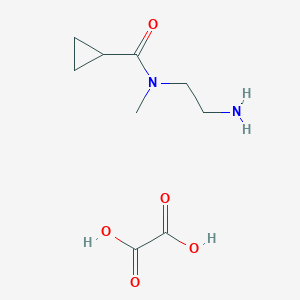

N-(2-Aminoethyl)-N-methylcyclopropanecarboxamide;oxalic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "N-(2-Aminoethyl)-N-methylcyclopropanecarboxamide;oxalic acid" appears to be related to a class of compounds known as 1-aminocyclopropanecarboxylic acids. These compounds have been studied for their potential as ligands for the glycine modulatory site on the N-methyl-D-aspartate (NMDA) receptor complex, which is implicated in various neuropathologies due to excessive activation of NMDA receptor-coupled cation channels .

Synthesis Analysis

The synthesis of related compounds has been explored in the literature. For instance, 1-aminocyclopropanecarboxylic acid derivatives have been synthesized using the "diazo-addition" method, starting from N-(diphenylmethylene)-2,3-dehydro-1-amino-1-carboxylate precursors. This method has allowed for the creation of various substituted analogues with high diastereospecificity . Additionally, stereocontrolled synthesis techniques have been employed to create all eight stereoisomers of 2-oxo-3-(N-Cbz-amino)-1-azabicyclo[4.3.0]nonane-9-carboxylic acid ester, demonstrating the feasibility of producing stereopure cyclopropanecarboxylic acid derivatives in gram quantities .

Molecular Structure Analysis

The molecular structure of cyclopropanecarboxylic acid derivatives is characterized by the presence of a cyclopropane ring, which imparts a degree of rigidity to the molecule. This rigidity is thought to be significant in the interaction with the NMDA receptor complex. The synthesis of stereoisomers indicates that the spatial arrangement of atoms in these compounds is critical for their biological activity .

Chemical Reactions Analysis

The chemical reactivity of 1-aminocyclopropanecarboxylic acid derivatives has been explored in the context of their interaction with the NMDA receptor. The parent compound and its esters have been shown to block convulsions induced by NMDA in a dose-dependent manner. However, these compounds do not protect against convulsions induced by other agents, suggesting a specific interaction with the NMDA receptor complex . The esters of 1-aminocyclopropanecarboxylic acid are more potent than the parent compound, but their conversion to the parent compound may be necessary for anticonvulsant action .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "this compound" are not detailed in the provided papers, the properties of related compounds suggest that these molecules are likely to be solid at room temperature and may exhibit varying solubility in organic solvents and water. The potency of these compounds as ligands for the NMDA receptor complex and their selectivity are influenced by their molecular structure, particularly the presence and position of substituents on the cyclopropane ring .

Aplicaciones Científicas De Investigación

Anticonvulsant Potential

1-Aminocyclopropanecarboxylic acid, a compound related to N-(2-Aminoethyl)-N-methylcyclopropanecarboxamide;oxalic acid, has shown potential as an anticonvulsant. It selectively targets the glycine modulatory site on the N-methyl-D-aspartate receptor complex and can effectively block convulsions induced by N-methyl-D-aspartate. However, it does not protect against convulsions from other sources like pentylenetetrazole or strychnine. This indicates a specific pathway of action, suggesting its potential use in treating neuropathologies linked with excessive activation of N-methyl-D-aspartate receptor coupled cation channels (Skolnick et al., 1989).

Carbohydrate Mimetics Synthesis

Research into amino sugars and related carbohydrate mimetics has identified 1,2-oxazines as crucial intermediates. This compound and its derivatives could potentially be involved in the synthesis of novel carbohydrate derivatives, including sialic acid analogues and C2-branched 4-amino sugars, which may have applications as anti-inflammatory agents (Pfrengle & Reissig, 2010).

Enzyme Inhibitor Synthesis

Oxalic acid amides, closely related to this compound, have been explored as bioisosteric replacements for phosphate groups in enzyme inhibitors. The synthesis of such compounds, including 2-(oxalylamino)benzoic acids (OBAs), indicates potential applications in creating new enzyme inhibitors (Georgiadis, Baindur, & Player, 2004).

Atmospheric Chemistry

In atmospheric chemistry, the interaction of oxalic acid with various compounds like methylamine reveals its significant role in new particle formation in the atmosphere. This insight is essential for understanding the atmospheric implications of this compound and related compounds, as they can influence nucleation and new particle formation (Hong et al., 2017).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

N-(2-aminoethyl)-N-methylcyclopropanecarboxamide;oxalic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O.C2H2O4/c1-9(5-4-8)7(10)6-2-3-6;3-1(4)2(5)6/h6H,2-5,8H2,1H3;(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIHLTCZNGLQISO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCN)C(=O)C1CC1.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-Methyl-N-[2-oxo-2-[(2-oxo-3,4-dihydro-1H-quinolin-4-yl)methylamino]ethyl]prop-2-enamide](/img/structure/B3007278.png)

![N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B3007281.png)

![4-cyano-N-[(3,5-dimethyl-4-isoxazolyl)methyl]benzamide](/img/structure/B3007284.png)

![N-[(2-methoxyphenyl)methyl]-3-{3-oxo-5-[({[4-(propan-2-yl)phenyl]carbamoyl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B3007288.png)

![N-(naphthalen-1-yl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B3007289.png)

![(2R)-2-(2-Bicyclo[3.1.0]hexanyl)propan-1-ol](/img/structure/B3007290.png)

![2-([2-(4-Methoxyphenyl)cyclopropyl]{[(4-methylbenzoyl)oxy]imino}methyl)pyridine](/img/structure/B3007295.png)

![[6-(Oxan-4-yl)pyrimidin-4-yl]-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone](/img/structure/B3007296.png)